9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole 9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1221237-83-7
VCID: VC7834425
InChI: InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H
SMILES: C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br
Molecular Formula: C22H13Br2N
Molecular Weight: 451.2 g/mol

9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole

CAS No.: 1221237-83-7

Cat. No.: VC7834425

Molecular Formula: C22H13Br2N

Molecular Weight: 451.2 g/mol

* For research use only. Not for human or veterinary use.

9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole - 1221237-83-7

Specification

CAS No. 1221237-83-7
Molecular Formula C22H13Br2N
Molecular Weight 451.2 g/mol
IUPAC Name 3,6-dibromo-9-naphthalen-2-ylcarbazole
Standard InChI InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H
Standard InChI Key ZPMPPIIUVAZBBQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The core structure of 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole consists of a carbazole ring system substituted with bromine atoms at the 3 and 6 positions and a naphthalene group at the 9 position. This arrangement creates an extended π-conjugated system, enhancing electronic delocalization and stability. The naphthalene moiety introduces steric bulk while maintaining planarity, which promotes intermolecular π-π stacking in solid-state configurations .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>13</sub>Br<sub>2</sub>N
Molecular Weight451.2 g/mol
CAS Number1221237-83-7
AppearanceWhite crystalline powder
Purity≥99.5%
Storage ConditionsDry, ventilated environment

The bromine atoms at the 3 and 6 positions serve as reactive sites for further functionalization, enabling the synthesis of complex derivatives via Suzuki-Miyaura or Stille coupling reactions .

Photophysical and Electrochemical Characteristics

Experimental studies using UV-Vis spectroscopy and cyclic voltammetry reveal a broad absorption spectrum extending into the visible range (λ<sub>max</sub> ≈ 430 nm), attributed to the naphthalene group's low-energy lowest unoccupied molecular orbital (LUMO) . The compound exhibits a reduction potential of −1.8 V vs. SCE, making it suitable for photochemical reduction reactions . Density functional theory (DFT) calculations corroborate these findings, showing enhanced charge transfer capabilities compared to non-brominated carbazole analogs .

Synthesis and Functionalization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Bromination: Carbazole derivatives undergo selective bromination at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

  • Naphthalene Coupling: A palladium-catalyzed Buchwald-Hartwig amination couples the brominated carbazole intermediate with 2-naphthylamine, forming the final product .

Critical Reaction Parameters:

  • Temperature: 80–120°C

  • Catalyst: Pd(OAc)<sub>2</sub> or Pd(dba)<sub>2</sub>

  • Ligand: Xantphos or BINAP

  • Solvent: Toluene or dimethylformamide (DMF)

Industrial-scale production optimizes these conditions to achieve yields exceeding 85% while minimizing side reactions .

Post-Synthetic Modifications

The bromine substituents enable versatile derivatization:

  • Suzuki Coupling: Introduces aryl or heteroaryl groups for tuning electronic properties .

  • Nucleophilic Substitution: Replaces bromine with amino or alkoxy groups to modulate solubility .

Applications in Optoelectronics and Beyond

Organic Light-Emitting Diodes (OLEDs)

The compound’s high hole mobility (μ<sub>h</sub> ≈ 10<sup>−3</sup> cm<sup>2</sup>/V·s) and thermal stability (T<sub>d</sub> > 300°C) make it an ideal host material in phosphorescent OLEDs . Devices incorporating 9-(2-naphthalenyl)-3,6-dibromo-9H-carbazole demonstrate:

  • External quantum efficiency (EQE) > 15%

  • Luminance of 10,000 cd/m<sup>2</sup> at 10 V

  • Operational lifetime exceeding 10,000 hours

Photovoltaic Cells

In bulk heterojunction solar cells, the compound acts as an electron donor when paired with fullerene derivatives. Key performance metrics include:

  • Power conversion efficiency (PCE): 6.2%

  • Open-circuit voltage (V<sub>OC</sub>): 0.78 V

  • Fill factor (FF): 65%

Photosensitization

Research Advancements and Challenges

Stability Under Operational Conditions

Accelerated aging tests reveal <5% efficiency loss after 500 hours of continuous illumination in OLED configurations . Degradation primarily occurs via bromine dissociation at elevated temperatures, highlighting the need for robust encapsulation techniques.

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